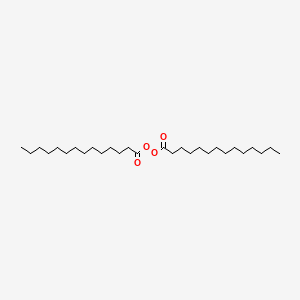
Dimyristoyl peroxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimyristoyl peroxide is an organic peroxide with the molecular formula C28H54O4 and a molecular weight of 454.73 g/mol . It is known for its oxidizing properties and is used as a catalyst in various chemical reactions. The compound appears as soft granules and has a melting point of 63-64°C .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dimyristoyl peroxide can be synthesized through the esterification of myristic acid with hydrogen peroxide under controlled conditions. The reaction typically involves the use of a catalyst such as sulfuric acid to facilitate the formation of the peroxide bond .
Industrial Production Methods: In industrial settings, this compound is produced by reacting myristic acid with hydrogen peroxide in the presence of a suitable catalyst. The reaction is carried out at elevated temperatures to ensure complete conversion of the reactants to the desired peroxide product .
Chemical Reactions Analysis
Types of Reactions: Dimyristoyl peroxide undergoes various chemical reactions, including:
Oxidation: As an oxidizing agent, it can facilitate the oxidation of organic substrates.
Decomposition: It can decompose to form free radicals, which can initiate polymerization reactions.
Common Reagents and Conditions:
Oxidation Reactions: Typically involve the use of this compound as an oxidizing agent in the presence of a solvent such as methanol.
Decomposition Reactions: Often carried out under controlled temperature conditions to prevent explosive decomposition.
Major Products Formed:
Oxidation Products: Various oxidized organic compounds depending on the substrate used.
Decomposition Products: Free radicals that can further react to form polymerized products.
Scientific Research Applications
Dimyristoyl peroxide has several applications in scientific research, including:
Mechanism of Action
Dimyristoyl peroxide exerts its effects primarily through the generation of free radicals. These radicals can initiate various chemical reactions, including polymerization and oxidation. The peroxide bond in this compound is cleaved to form two alkoxy radicals, which can further react with other molecules to propagate the reaction .
Comparison with Similar Compounds
Hydrogen Peroxide (H2O2): A simpler peroxide with similar oxidizing properties.
Benzoyl Peroxide (C14H10O4): Another organic peroxide used in polymerization reactions and as an acne treatment.
Uniqueness: Dimyristoyl peroxide is unique due to its specific structure, which allows it to form stable free radicals and its ability to act as a catalyst in the polymerization of vinyl monomers. Its higher molecular weight and specific functional groups also differentiate it from simpler peroxides like hydrogen peroxide .
Properties
CAS No. |
3530-28-7 |
|---|---|
Molecular Formula |
C28H54O4 |
Molecular Weight |
454.7 g/mol |
IUPAC Name |
tetradecanoyl tetradecaneperoxoate |
InChI |
InChI=1S/C28H54O4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27(29)31-32-28(30)26-24-22-20-18-16-14-12-10-8-6-4-2/h3-26H2,1-2H3 |
InChI Key |
SLFUZVJZPBHLAQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OOC(=O)CCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


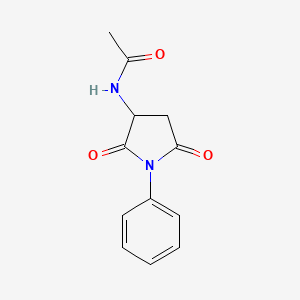

![2-(2-bromophenyl)-N-[(1E,2E)-3-(4-chlorophenyl)prop-2-en-1-ylidene]-1,3-benzoxazol-5-amine](/img/structure/B14164470.png)
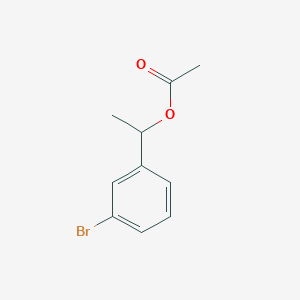
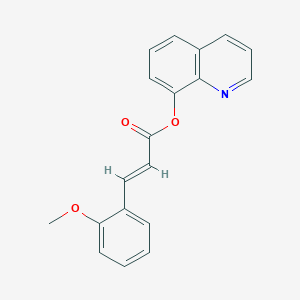
![1,3-dimethyl-5-[4-(pyrrolidin-1-yl)benzylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B14164497.png)
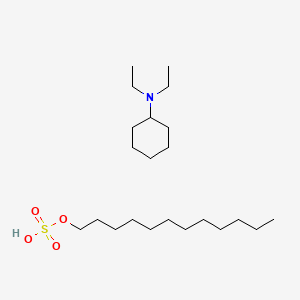


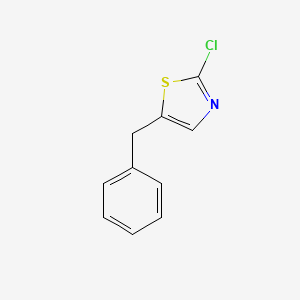
![N-[(E)-(2-chloro-5-nitrophenyl)methylidene]-4-methyl-3-nitroaniline](/img/structure/B14164530.png)
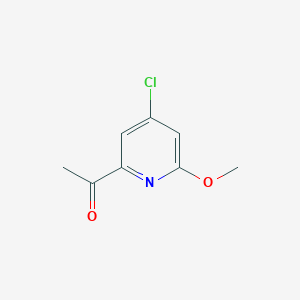
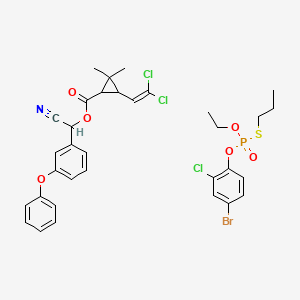
![1-(2,2-Dimethoxy-ethylsulfanyl)-8,8-dimethyl-8,9-dihydro-6H-7,11-dioxa-2,4,10-triaza-benzo[b]fluorene](/img/structure/B14164545.png)
